molecular formula C17H13ClN2O2S B1350121 2-(4-chlorophenyl)-5-(4-methylsulfanylphenyl)pyrazole-3-carboxylic Acid CAS No. 618383-09-8

2-(4-chlorophenyl)-5-(4-methylsulfanylphenyl)pyrazole-3-carboxylic Acid

Cat. No. B1350121
M. Wt: 344.8 g/mol
InChI Key: OTCYPZWTFRNAHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-5-(4-methylsulfanylphenyl)pyrazole-3-carboxylic acid (CMP) is a synthetically produced organic compound that has been studied for its potential applications in a variety of scientific research settings. CMP is a heterocyclic compound that is composed of a pyrazole ring with a carboxylic acid group, a chlorophenyl ring, and a methylsulfanylphenyl ring. This compound has been studied extensively for its potential applications in drug discovery, as a potential therapeutic agent, and as a model for studying biochemical and physiological processes.

Scientific Research Applications

Synthesis and Structural Analysis

A study by Kumarasinghe, Hruby, and Nichol (2009) discussed the synthesis of a closely related compound, 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid. This research highlighted the challenges in identifying regioisomers using spectroscopic techniques and underscored the importance of X-ray crystallography for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).

Antimicrobial and Anticancer Agents

Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, including ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds demonstrated significant in vitro antimicrobial and anticancer activities, with some even surpassing the efficacy of standard drugs like doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis of Condensed Pyrazoles

Arbačiauskienė, Vilkauskaitė, Šačkus, and Holzer (2011) utilized ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type cross-coupling reactions. This led to the formation of various condensed pyrazoles with potential applications in diverse fields (Arbačiauskienė et al., 2011).

Antimicrobial and Antioxidant Activity

Umesha, Rai, and Harish Nayaka (2009) synthesized compounds including Ethyl 3-aryl-5-methyl-1-phenyl-1H-pyrazol-4-carboxylate. These showed promising antimicrobial and antioxidant activities, as evaluated by various assays, indicating potential for developing new therapeutic agents (Umesha, Rai, & Harish Nayaka, 2009).

properties

IUPAC Name

2-(4-chlorophenyl)-5-(4-methylsulfanylphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c1-23-14-8-2-11(3-9-14)15-10-16(17(21)22)20(19-15)13-6-4-12(18)5-7-13/h2-10H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCYPZWTFRNAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377788
Record name 2-(4-chlorophenyl)-5-(4-methylsulfanylphenyl)pyrazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxylic acid

CAS RN

618383-09-8
Record name 2-(4-chlorophenyl)-5-(4-methylsulfanylphenyl)pyrazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-CHLOROPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-1H-PYRAZOLE-5-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.